molecular formula C12H10N2O2 B11890842 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one

8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one

Cat. No.: B11890842
M. Wt: 214.22 g/mol
InChI Key: QQFSXQLBUZFAAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is a fused heterocyclic compound featuring an isoxazole ring annulated to a quinoline scaffold. The ethyl substituent at position 8 modulates electronic and steric properties, influencing reactivity and biological activity. These compounds are pivotal in medicinal chemistry due to their diverse pharmacological profiles, including antitumor, GABA receptor modulation, and muscarinic receptor activation .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

8-ethyl-1H-[1,2]oxazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C12H10N2O2/c1-2-7-3-4-10-8(5-7)11-9(6-13-10)12(15)16-14-11/h3-6,14H,2H2,1H3

InChI Key

QQFSXQLBUZFAAL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=O)ON3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives, leading to the formation of the isoxazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Functionalization Reactions

The compound undergoes targeted modifications at reactive sites:

Nucleophilic Substitution

  • The C-3 ethyl group and isoxazole oxygen participate in SN2 reactions with electrophiles (e.g., alkyl halides):

    C12H10N2O2+R-XC12H9N2O2R+HX[2]\text{C}_{12}\text{H}_{10}\text{N}_2\text{O}_2 + \text{R-X} \rightarrow \text{C}_{12}\text{H}_9\text{N}_2\text{O}_2\text{R} + \text{HX} \quad[2]
  • Halogenation at the quinoline C-8 position using Cl₂ or Br₂ yields derivatives with enhanced bioactivity .

Oxidation and Reduction

  • Oxidation : The ethyl side chain converts to a carboxylic acid using KMnO₄ or SeO₂ :

    -CH2CH3SeO2-COOH[6]\text{-CH}_2\text{CH}_3 \xrightarrow{\text{SeO}_2} \text{-COOH} \quad[6]
  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the isoxazole ring to an amine, altering pharmacological properties .

Biological Interaction Pathways

The compound binds to enzymes and receptors through:

  • Hydrogen bonding : Quinoline N-1 and isoxazole O atoms interact with residues like ARG96 and MET79 in CYP51A1 .

  • π-Stacking : Aromatic rings engage with hydrophobic pockets in target proteins .

Table : Binding affinities for select targets

Target ProteinKd (nM)Biological EffectReference
EGFR22Antiproliferative
BRAF V600E26Kinase inhibition
Amyloid-β35Anti-aggregation

Stability and Degradation

  • Photodegradation : UV exposure cleaves the isoxazole ring, forming quinoline-3-carboxylates .

  • Acid Hydrolysis : HCl (1M) at 80°C degrades the compound into 8-hydroxyquinoline fragments .

This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science. Ongoing research focuses on optimizing its synthetic routes and expanding its applications in targeted drug design.

Scientific Research Applications

Anticancer Properties

One of the most significant applications of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is its potential as an anticancer agent. Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. For example, quinoline derivatives have been shown to inhibit the platelet-derived growth factor receptor (PDGFR) family of tyrosine kinases, which play a crucial role in tumor growth and metastasis .
  • Case Studies : In vitro studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines, such as those derived from colorectal and breast cancers. These studies often employ assays to measure cell proliferation and apoptosis rates, providing quantitative data on the efficacy of these compounds .

Antimicrobial Activity

Another notable application of this compound is its antimicrobial properties. Studies have indicated that derivatives of this compound exhibit activity against a range of bacterial and fungal pathogens.

  • Spectrum of Activity : Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated significant inhibition against Mycobacterium smegmatis and Candida albicans, suggesting their potential use as antimicrobial agents .
  • Mechanism : The antimicrobial action is thought to result from the disruption of microbial cell membranes or interference with essential metabolic pathways within the pathogens. This dual mechanism enhances the compound's effectiveness against resistant strains of bacteria .

Therapeutic Potential Beyond Cancer

Beyond its applications in oncology and microbiology, this compound may also hold promise in treating other diseases.

  • C-KIT Inhibition : Recent studies have explored the compound's ability to inhibit c-KIT, a proto-oncogene implicated in several cancers and gastrointestinal disorders. Inhibitors targeting c-KIT could provide new avenues for treatment in conditions like gastrointestinal stromal tumors (GISTs) and other malignancies associated with c-KIT mutations .
  • Future Directions : Ongoing research aims to optimize the structure of this compound to enhance its bioavailability and selectivity for target proteins. Structure-activity relationship (SAR) studies are critical for identifying modifications that improve therapeutic efficacy while minimizing side effects .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AnticancerInhibition of PDGF receptor tyrosine kinasesSignificant reduction in cancer cell viability
AntimicrobialDisruption of microbial cell membranesEffective against Gram-positive/negative bacteria
C-KIT InhibitionTargeting proto-oncogene involved in cell signalingPotential treatment for GISTs

Mechanism of Action

The mechanism of action of 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Reactivity

Isoxazolo[3,4-b]quinolin-3(1H)-one (Compound 4)
  • Core Structure: Isoxazole fused at the [3,4-b] position of quinoline.
  • Reactivity : Exhibits higher reactivity in tandem Mannich–electrophilic amination reactions compared to 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (Compound 1). Transition states for its reactions are 3.4 kcal/mol lower in energy, indicating faster kinetics .
  • Applications: Serves as a profluorophore in the synthesis of Safirinium Q dyes (e.g., zwitterionic triazoloquinolines) via reactions with formaldehyde and amines .
4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (Compound 1)
  • Core Structure : Isoxazole fused to a pyridine ring with methyl groups at positions 4 and 4.
  • Reactivity : Lower reactivity in Mannich reactions compared to Compound 4 due to reduced electron density and steric hindrance from methyl substituents .
Pyrazolo[4,3-c]quinolin-3(5H)-ones
  • Core Structure: Pyrazole fused to quinoline at [4,3-c].
  • Substituent Effects :
    • 8-Chloro substitution (LAU159) : Shows exceptional selectivity for α6β3γ2 GABAA receptors, with negligible activity at other subtypes .
    • 2,5-Dibenzyl substitution (DBPQ) : Acts as a positive allosteric modulator of muscarinic M1 receptors (EC50 = 473 nM) but suffers from metabolic instability .
    • 2-Phenyl substitution (CGS 8216) : Functions as a benzodiazepine antagonist, reversing diazepam-induced sedation without intrinsic agonism .
Table 1: Pharmacological Profiles of Key Analogues
Compound Core Structure Key Substituents Biological Activity Potency/IC50 Reference
LAU159 Pyrazolo[4,3-c]quinolin-3-one 8-Cl, 3-methoxyphenyl α6β3γ2 GABAA positive modulation >10 μM selectivity
DBPQ Pyrazolo[4,3-c]quinolin-3-one 2,5-Dibenzyl M1 receptor activation EC50 = 473 nM
CGS 8216 Pyrazolo[4,3-c]quinolin-3-one 2-Phenyl Benzodiazepine antagonism Reverses diazepam effects
3b (Pyrazoloquinolinone) Pyrazolo[4,3-c]quinolin-3-one 8-Me, benzo[d]thiazol-2-yl Antitumor activity (HepG2, MCF-7) IC50 <5 mg/mL
Key Findings:
  • Substituent Position Matters: 8-Substituents (e.g., ethyl, chloro) on quinolinone scaffolds enhance target selectivity (e.g., LAU159’s GABAA subtype specificity) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) improve metabolic stability and receptor binding .
Challenges:
  • Regioselectivity : Fusing isoxazole or pyrazole rings at specific positions (e.g., [4,3-c] vs. [3,4-b]) requires precise control of reaction conditions .
  • Scalability : Low yields in multi-step syntheses (e.g., LAU159) limit industrial applications .

Biological Activity

8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and anti-microbial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C12H10N2O
  • Molecular Weight : 202.22 g/mol
  • Chemical Structure : The compound features a quinoline ring fused with an isoxazole moiety, which is critical for its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of quinoline structures exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The inhibition mechanisms involve the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Inhibition of NO Production by Quinoline Derivatives

Compound NameIC50 (µM)Mechanism
This compoundTBDInhibition of iNOS and COX-2
Pyrazolo[4,3-c]quinoline (Compound 2a)0.39iNOS inhibition

Anti-cancer Activity

The anti-cancer properties of quinoline derivatives have been well-documented. Studies have shown that certain derivatives can significantly inhibit cancer cell proliferation. For example, derivatives with similar structures to this compound demonstrated IC50 values ranging from 1.23 to 7.39 µM against various cancer cell lines .

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundHCT116TBD
Benzotriazole-containing quinolinesVarious1.23 - 7.39

Study on Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several quinoline derivatives in vivo. The results indicated that at a dosage of 25 mg/kg body weight, the tested compounds exhibited up to 56% inhibition of inflammation at the third hour post-administration . This suggests that compounds like this compound could be effective in managing inflammatory conditions.

Study on Anticancer Efficacy

In a recent study focusing on the synthesis and biological evaluation of quinoline derivatives, researchers found that specific modifications to the quinoline structure enhanced its cytotoxic effects against cancer cells. The study highlighted that compounds with electron-withdrawing groups showed increased potency against HCT116 cells, indicating a structure-activity relationship that could be explored further for this compound .

Q & A

Q. What are the established synthetic routes for 8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one, and how can reaction conditions be optimized for yield improvement?

The synthesis of quinolinone derivatives typically involves cyclocondensation reactions between substituted quinoline precursors and hydrazine derivatives. For example, ethyl-4,6-dichloro-quinoline-3-carboxylate reacts with arylhydrazines in xylenes under reflux, catalyzed by triethylamine, yielding pyrazoloquinolinones with ~70% efficiency . Optimization strategies include:

  • Temperature control : Maintaining reflux conditions (140–160°C) to ensure complete cyclization.
  • Catalyst stoichiometry : Adjusting triethylamine ratios to minimize side reactions.
  • Purification : Column chromatography or recrystallization to isolate high-purity products (>98% HPLC purity) .

Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic δ 7.0–8.7 ppm) and carbon signals (e.g., carbonyl at ~160 ppm) to confirm regiochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]⁺ with <1 ppm error) .
  • HPLC : Assess purity (>98%) via reverse-phase chromatography with UV detection at 254 nm . Cross-referencing with literature data is critical to resolve ambiguities .

Q. What safety protocols are recommended for handling this compound given its toxicity profile?

Based on analogous compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4) .
  • Waste Disposal : Segregate contaminated materials as hazardous waste and incinerate at >1000°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel derivatives of this compound?

Discrepancies often arise from tautomerism or regioisomeric byproducts. Methodological approaches include:

  • Deuterated analogs : Synthesize isotopically labeled derivatives (e.g., methoxy-d₃ groups) to confirm peak assignments via isotopic shifts .
  • X-ray crystallography : Resolve ambiguous NOE correlations or coupling constants by determining crystal structures .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts .

Q. What strategies are effective for designing functionally selective derivatives of this compound targeting specific biological receptors?

Functional selectivity can be engineered via:

  • Substituent modulation : Introduce electron-donating groups (e.g., methoxy) at C-4 to enhance GABA receptor binding .
  • Deuteration : Replace ethyl groups with deuterated analogs to improve metabolic stability while retaining receptor affinity .
  • Hybrid scaffolds : Combine quinolinone cores with thiazole or triazole moieties to target dual mechanisms (e.g., kinase inhibition) .

Q. How can computational methods enhance the synthesis planning of this compound derivatives?

AI-driven tools streamline retrosynthesis by:

  • Template relevance scoring : Prioritizing reaction pathways using databases like Reaxys or Pistachio .
  • One-step synthesis prediction : Identifying direct routes (e.g., LiAlH₄ reduction followed by cyclization) to minimize intermediates .
  • Reactivity simulations : Predicting regioselectivity in cyclocondensation reactions using DFT calculations .

Q. What methodologies are recommended for assessing the environmental impact of this compound in laboratory settings?

Environmental risk assessment involves:

  • Adsorption studies : Quantify surface interactions (e.g., silica or cellulose) via microspectroscopic imaging to model indoor deposition .
  • Oxidative degradation : Expose the compound to ozone or hydroxyl radicals in chamber studies to identify persistent metabolites .
  • Wastewater analysis : Use LC-MS/MS to detect trace residues in lab effluents and evaluate biodegradability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.